molecular formula C10H12BrNO2S B1439622 N-[(4-bromophenyl)methyl]cyclopropanesulfonamide CAS No. 1469204-16-7

N-[(4-bromophenyl)methyl]cyclopropanesulfonamide

Cat. No. B1439622
CAS RN: 1469204-16-7
M. Wt: 290.18 g/mol
InChI Key: XTGZSRPPZMNCTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of N-[(4-bromophenyl)methyl]cyclopropanesulfonamide consists of a cyclopropane ring attached to a sulfonamide group and a 4-bromophenyl group. The presence of the bromine atom on the phenyl ring may influence the compound’s reactivity and interactions with other molecules.


Physical And Chemical Properties Analysis

N-[(4-bromophenyl)methyl]cyclopropanesulfonamide is a liquid at room temperature . The compound’s InChI code is 1S/C10H12BrN/c11-9-3-1-8(2-4-9)7-12-10-5-6-10/h1-4,10,12H,5-7H2 .

Scientific Research Applications

Synthesis and Chemical Properties

Several studies focus on the synthesis and properties of compounds related to N-[(4-bromophenyl)methyl]cyclopropanesulfonamide. For instance, research on the dehydrative synthesis of vinylsulfones and vinylsulfonamides, including protocols involving 2‑(4‑bromophenyl)-N,N‑dimethylethenesulfonamide, underscores their utility as dienophiles and Michael acceptors in organic chemistry due to their wide range of biological activities, including enzyme inhibition (Kharkov University Bulletin Chemical Series, 2020). These compounds exhibit diverse reactivity, making them valuable for synthesizing complex molecules.

Biological Activities

The discovery of novel bromophenol derivatives, such as BOS-102, which exhibit significant anticancer activities against human lung cancer cell lines, highlights the potential of bromophenol-based compounds in cancer therapy. BOS-102's mechanism involves cell cycle arrest and apoptosis induction via ROS-mediated pathways, suggesting a promising avenue for developing new anticancer agents (Marine Drugs, 2018).

Application in Drug Metabolism Studies

The application of biocatalysis in drug metabolism studies, specifically in the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds, demonstrates the utility of microbial systems in producing metabolites for structural characterization and clinical investigations. This approach allows for the efficient generation of metabolites, aiding in the understanding of drug metabolism and facilitating the development of therapeutic agents (Drug Metabolism and Disposition, 2006).

Material Science Applications

Research on the synthesis and properties of various bromophenyl and sulfonamide derivatives, including their application in the creation of new materials, underscores the versatility of these compounds. For instance, the study on 2-(4-Bromophenyl)-5-fluoro-3-methylsulfinyl-1-benzofuran reveals the structural dynamics and potential material applications of such molecules, including their role in forming stable crystal structures through hydrogen and halogen bonding (Acta Crystallographica Section E: Structure Reports Online, 2009).

Mechanism of Action

While the mechanism of action for N-[(4-bromophenyl)methyl]cyclopropanesulfonamide is not specifically mentioned in the search results, sulfonamides in general are known to be competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Safety and Hazards

The safety information for N-[(4-bromophenyl)methyl]cyclopropanesulfonamide indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

N-[(4-bromophenyl)methyl]cyclopropanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2S/c11-9-3-1-8(2-4-9)7-12-15(13,14)10-5-6-10/h1-4,10,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGZSRPPZMNCTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-bromophenyl)methyl]cyclopropanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[(4-bromophenyl)methyl]cyclopropanesulfonamide
Reactant of Route 3
Reactant of Route 3
N-[(4-bromophenyl)methyl]cyclopropanesulfonamide
Reactant of Route 4
Reactant of Route 4
N-[(4-bromophenyl)methyl]cyclopropanesulfonamide
Reactant of Route 5
Reactant of Route 5
N-[(4-bromophenyl)methyl]cyclopropanesulfonamide
Reactant of Route 6
Reactant of Route 6
N-[(4-bromophenyl)methyl]cyclopropanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.